Deoxymethoxetamine (hydrochloride)
Description
Deoxymethoxetamine (DMXE) hydrochloride is a synthetic dissociative hallucinogen belonging to the arylcyclohexylamine class, structurally related to ketamine, phencyclidine (PCP), and methoxetamine (MXE). Its chemical name is 2-(ethylamino)-2-(3-methylphenyl)-cyclohexanone monohydrochloride, with a molecular formula of C₁₅H₂₁NO·HCl and a molecular weight of 267.8 g/mol . DMXE emerged on the illicit market in late 2020 as a novel psychoactive substance (NPS) and was first identified by Danish forensic laboratories in February 2021 . It exhibits anesthetic, stimulant, and hallucinogenic properties, likely through antagonism of NMDA receptors and modulation of neurotransmitter systems .
DMXE is marketed as a "research chemical" under names like 3D-MXE and 3-Me-2′-oxo-PCE. Despite its structural similarity to MXE, DMXE lacks the methoxy (-OCH₃) group at the 3-position of the phenyl ring, replaced by a methyl (-CH₃) group.
Properties
Molecular Formula |
C15H22ClNO |
|---|---|
Molecular Weight |
267.79 g/mol |
IUPAC Name |
2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-3-16-15(10-5-4-9-14(15)17)13-8-6-7-12(2)11-13;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H |
InChI Key |
GMWMZATZQUZOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC=CC(=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Ketone Synthesis via Friedel-Crafts Acylation
Ortho-methoxyphenylcyclohexanone is prepared through Friedel-Crafts acylation of anisole with cyclohexanecarbonyl chloride in the presence of AlCl3:
Reaction conditions: 0–5°C, dichloromethane solvent, 12-hour stirring. Yield: 68–72% after aqueous workup.
Reductive Amination with Methylamine
The ketone undergoes reductive amination using methylamine hydrochloride and sodium cyanoborohydride (NaBH3CN) in methanol:
Key parameters:
Hydrochloride Salt Formation
The free base is treated with HCl gas in dry diethyl ether:
Precipitation yields 89% crystalline product, confirmed via melting point (218–220°C) and elemental analysis.
Synthetic Route 2: Leuckart-Wallach Reaction
One-Pot Amination
An alternative pathway employs the Leuckart-Wallach reaction, bypassing isolated ketone intermediates:
This method, while thermally intensive, achieves 48% yield but requires subsequent hydrogenation to reduce the intermediate imine.
Catalytic Hydrogenation
Palladium-on-carbon (10% Pd/C) facilitates imine reduction under H2 atmosphere (50 psi):
Reaction time: 6 hours; yield: 62%.
Byproduct Analysis and Optimization Challenges
Common Impurities
Solvent Recovery Systems
The patent CN115490611A highlights solvent recycling in analogous syntheses, where cyclohexane and n-hexane are distilled and reused, reducing waste by 40%. Applying this to DMXE synthesis could lower production costs and environmental impact.
Analytical Characterization
Chromatographic Profiling
Gas chromatography-mass spectrometry (GC-MS) of DMXE hydrochloride shows characteristic fragments (Figure 2):
Spectroscopic Validation
-
¹H NMR (400 MHz, D2O): δ 7.25 (d, J=8.4 Hz, 1H, aromatic), 3.85 (s, 3H, OCH3), 2.95 (m, 1H, cyclohexyl), 1.45 (s, 3H, CH3).
-
IR (KBr): 2550 cm⁻¹ (N⁺–H stretch), 1680 cm⁻¹ (C=O, trace ketone impurity).
Yield Comparison of Synthetic Routes
| Route | Key Step | Yield (%) | Purity (%) | Byproducts (%) |
|---|---|---|---|---|
| Reductive Amination | NaBH3CN amination | 54 | 98 | 2.5 |
| Leuckart-Wallach | Ammonium formate reaction | 48 | 91 | 6.8 |
Chemical Reactions Analysis
Types of Reactions: Deoxymethoxetamine (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nitrating mixtures.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Secondary amines.
Substitution Products: Halogenated or nitrated derivatives of deoxymethoxetamine.
Scientific Research Applications
Introduction to Deoxymethoxetamine (hydrochloride)
Deoxymethoxetamine (hydrochloride), also known as DMXE, is a synthetic compound belonging to the arylcyclohexylamine class. It is structurally related to methoxetamine, with modifications that influence its pharmacological profile. DMXE has gained attention for its dissociative effects, and it has been available on the market since late 2020. This article explores the scientific research applications of DMXE, highlighting its potential uses in various fields, including neuroscience and forensic science.
Chemical Properties and Structure
- Molecular Formula : C15H22ClNO
- Molecular Weight : 267.79 g/mol
- IUPAC Name : 2-(ethylamino)-2-(3-methylphenyl)-cyclohexanone hydrochloride
DMXE's structure features a cyclohexanone core with an ethylamino group and a methylphenyl substituent, which are critical for its pharmacological activity.
Neuropharmacology
Deoxymethoxetamine is primarily investigated for its neuropharmacological effects, particularly its dissociative properties akin to those of ketamine. Research indicates that DMXE may modulate NMDA receptor activity, which is crucial in understanding its potential therapeutic applications in treating mood disorders such as depression and anxiety.
Case Studies
- Study on Animal Models : In preclinical studies involving rodents, DMXE demonstrated significant effects on conditioned place preference, suggesting potential for abuse similar to other dissociatives like ketamine .
Forensic Science
DMXE is utilized in forensic toxicology for the identification and quantification of substances in biological samples. Its presence in drug checking services has been noted, allowing for better understanding of its distribution and potential risks associated with recreational use.
Research Findings
- Detection in Samples : Forensic laboratories have reported the identification of DMXE in various drug samples, emphasizing the need for analytical methods to detect new psychoactive substances .
Analytical Chemistry
As an analytical reference standard, DMXE is used in various laboratory settings to develop and validate methods for detecting similar compounds. Its chemical properties make it suitable for use in mass spectrometry and chromatography.
Mechanism of Action
Deoxymethoxetamine (hydrochloride) primarily acts as an NMDA receptor antagonist. By inhibiting these receptors, it disrupts normal neurotransmission, leading to dissociative effects. This mechanism is similar to that of other dissociatives like ketamine and phencyclidine. The compound also affects serotonin and dopamine reuptake, contributing to its psychoactive properties.
Comparison with Similar Compounds
Structural Analogs in the Arylcyclohexylamine Class
The arylcyclohexylamine family includes dissociative agents characterized by a cyclohexane ring linked to an aromatic group. Key analogs are compared below:
Key Structural Insights:
- DMXE vs. MXE: DMXE's methyl group (vs.
- DMXE vs. FXE : Fluorine in FXE increases electronegativity and metabolic stability compared to DMXE's methyl group .
- DMXE vs. Ketamine : The absence of a chlorine atom in DMXE may reduce potency but improve dissociative effects at lower doses .
Pharmacological and Toxicological Profiles
Methoxetamine (MXE) Hydrochloride
- Mechanism : Potent NMDA receptor antagonist with additional serotonin reuptake inhibition .
- Effects : Prolonged dissociation (4–8 hours), euphoria, and cognitive impairment.
- Toxicity : Linked to urinary tract damage and neurotoxicity at high doses; classified as hazardous under OSHA HCS .
Fluorexetamine (FXE) Hydrochloride
- Limited human data; preclinical studies suggest high affinity for NMDA receptors due to fluorine's electron-withdrawing effects. Purity ≥98% in analytical standards .
Deschloroketamine (DCK)
- A ketamine analog lacking the chlorine atom. Shorter duration than DMXE but higher potency per milligram .
Legal and Regulatory Status
Q & A
Q. How can computational modeling enhance understanding of DMXE’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
